Cas no 2138303-45-2 (3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)-)

3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)-, is a specialized sulfonamide derivative featuring a tetrahydrofuran ring substituted with an isobutyl group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its unique structural framework, which may serve as a key intermediate or pharmacophore in drug discovery. The sulfonamide moiety enhances potential biological activity, while the tetrahydrofuran ring contributes to stability and bioavailability. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically utilized in research settings for the development of novel therapeutic agents or as a building block in organic synthesis.
3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)- structure
2138303-45-2 structure
Product Name:3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)-
CAS No:2138303-45-2
MF:C8H17NO3S
MW:207.290481328964
CID:5288339
Update Time:2025-06-09

3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)-
    • Inchi: 1S/C8H17NO3S/c1-6(2)3-7-4-12-5-8(7)13(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11)
    • InChI Key: UWEULXNSAHTXSM-UHFFFAOYSA-N
    • SMILES: O1CC(CC(C)C)C(S(N)(=O)=O)C1

3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)- Pricemore >>

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Additional information on 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl)-

Introduction to 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) (CAS No. 2138303-45-2)

The compound 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl), identified by the CAS number 2138303-45-2, represents a significant advancement in the field of medicinal chemistry. This tetrahydropyran-3(5H)-one derivative features a sulfonamide functional group, which is widely recognized for its pharmacological properties and potential therapeutic applications. The presence of a bulky 2-methylpropyl substituent at the 4-position introduces unique steric and electronic characteristics, making this molecule a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of furansulfonamides in medicinal chemistry due to their diverse biological activities. The sulfonamide moiety is particularly noted for its ability to enhance binding affinity and metabolic stability, while the furan ring provides additional opportunities for molecular recognition. The tetrahydropyran scaffold further contributes to the compound's solubility and bioavailability, which are critical factors in drug development. This combination of structural features makes 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) an intriguing subject for research in both academic and industrial settings.

In the context of contemporary pharmaceutical research, the sulfonamide group has been extensively studied for its role in modulating enzyme activity and receptor interactions. For instance, sulfonamides are well-documented inhibitors of carbonic anhydrase, a enzyme involved in various physiological processes. Additionally, they have shown promise as antimicrobial agents, competing with bacterial enzymes for essential metabolic pathways. The structural modifications introduced in 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) aim to enhance these properties while minimizing potential side effects.

The 2-methylpropyl substituent at the 4-position of the tetrahydropyran ring is particularly noteworthy. This bulky group can influence both the electronic distribution and steric environment of the molecule, potentially affecting its binding affinity to biological targets. Computational modeling studies have suggested that such substitutions can improve oral bioavailability by reducing metabolic clearance rates. Furthermore, the furan ring itself is known to exhibit significant pharmacological activity, with derivatives being explored for their anti-inflammatory and analgesic properties.

Current research trends indicate that hybrid molecules combining heterocyclic scaffolds with sulfonamide groups are gaining attention for their multitargeting capabilities. For example, recent publications have demonstrated the efficacy of furansulfonamides in inhibiting both tumor growth and inflammation simultaneously. The compound 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) aligns with this trend by integrating these pharmacophoric elements into a single molecular framework. Its potential applications span multiple therapeutic areas, including oncology, immunology, and neurology.

The synthesis of 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the tetrahydropyran ring followed by functionalization with the sulfonamide group and subsequent introduction of the 2-methylpropyl substituent. Advances in synthetic methodologies have enabled more efficient production routes, reducing costs and environmental impact while maintaining high chemical integrity.

In terms of biological evaluation, preliminary assays have shown promising results for 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) in several in vitro models. Notably, it has demonstrated inhibitory activity against certain enzymes associated with metabolic disorders and has shown potential as an adjuvant therapy in chronic inflammatory conditions. These findings warrant further investigation through more comprehensive pharmacological studies.

The development of novel drug candidates like 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process significantly. The integration of computational tools has also facilitated rapid identification of lead compounds with optimized pharmacokinetic profiles.

Looking ahead, future research on 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) may focus on exploring its mechanism of action at a molecular level. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic potential and help guide further development efforts. Additionally, preclinical studies will be essential to assess its safety profile and efficacy before considering clinical trials.

The versatility of sulfonamides as pharmacological tools continues to drive innovation in drug discovery. As synthetic chemists develop new methodologies to construct complex molecular architectures efficiently, compounds like 3-Furansulfonamide, tetrahydro-4-(2-methylpropyl) will play an increasingly important role in addressing unmet medical needs across various disease indications。

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